Vemurafenib
Vemurafenib
Vemurafenib, an analogue of PLX 4720, is a 7-azaindole derivative that can inhibit the activity of over 200 kinases, including mutant and wild-type BRAF, CRAF 1 and a host of non RAF-kinases like activated CDC42 kinase (ACK)-1, kinase homologous to SPS1/STE20 (KHS 1) and SRC-related kinase lacking C-terminal regulatory tyrosine and N-terminal myristoylation sites (SRMS) at varying concentrations. Vemurafenib is a selective inhibitor of the BRAF V600 kinase and is associated with a response rate of approximately 50% and improved survival among patients with BRAF V600E mutation–positive metastatic melanoma. The BRAF(V600E) gene mutation has been found to occur in approximately 60% of melanomas, and in about 8% of all solid tumors, including melanoma, colorectal, thyroid and other cancers. Vemurafenib has a role as an antineoplastic agent and a B-Raf inhibitor.
Brand Name:
Vulcanchem
CAS No.:
918504-65-1
VCID:
VC0546672
InChI:
InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)
SMILES:
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F
Molecular Formula:
C23H18ClF2N3O3S
Molecular Weight:
489.92
Vemurafenib
CAS No.: 918504-65-1
Inhibitors
VCID: VC0546672
Molecular Formula: C23H18ClF2N3O3S
Molecular Weight: 489.92
Purity: >98%
CAS No. | 918504-65-1 |
---|---|
Product Name | Vemurafenib |
Molecular Formula | C23H18ClF2N3O3S |
Molecular Weight | 489.92 |
IUPAC Name | N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]propane-1-sulfonamide |
Standard InChI | InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28) |
Standard InChIKey | GPXBXXGIAQBQNI-UHFFFAOYSA-N |
SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F |
Appearance | White to off-white crystalline solid |
Description | Vemurafenib, an analogue of PLX 4720, is a 7-azaindole derivative that can inhibit the activity of over 200 kinases, including mutant and wild-type BRAF, CRAF 1 and a host of non RAF-kinases like activated CDC42 kinase (ACK)-1, kinase homologous to SPS1/STE20 (KHS 1) and SRC-related kinase lacking C-terminal regulatory tyrosine and N-terminal myristoylation sites (SRMS) at varying concentrations. Vemurafenib is a selective inhibitor of the BRAF V600 kinase and is associated with a response rate of approximately 50% and improved survival among patients with BRAF V600E mutation–positive metastatic melanoma. The BRAF(V600E) gene mutation has been found to occur in approximately 60% of melanomas, and in about 8% of all solid tumors, including melanoma, colorectal, thyroid and other cancers. Vemurafenib has a role as an antineoplastic agent and a B-Raf inhibitor. |
Purity | >98% |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | PLX4032; PLX 4032; PLX-4032; RG7204 ; RG7204 ; RG 7204 ; RO5185426; RO 5185426 RO5185426 Vemurafenib; Brand name: Zelboraf |
Reference | 1: Pellowska M, Merk D, Schubert-Zsilavecz M. Advances in personalized medicine - medicinal chemistry and pharmacology of vemurafenib and ivacaftor. Pharmazie. 2013 Jul;68(7):484-91. Review. PubMed PMID: 23923627. 2: Banaszynski M, Kolesar JM. Vemurafenib and ipilimumab: new agents for metastatic melanoma. Am J Health Syst Pharm. 2013 Jul 15;70(14):1205-10. doi: 10.2146/ajhp120260. Review. PubMed PMID: 23820456. 3: Liszkay G. [Vemurafenib (Zelboraf) in the therapy of melanoma]. Magy Onkol. 2013 Jun;57(2):110-3. doi: MagyOnkol.2013.57.2.110. Epub 2013 May 14. Review. Hungarian. PubMed PMID: 23795356. 4: Shaw HM, Nathan PD. Vemurafenib in melanoma. Expert Rev Anticancer Ther. 2013 May;13(5):513-22. doi: 10.1586/era.13.24. Review. PubMed PMID: 23617343. 5: Gonzalez D, Fearfield L, Nathan P, Tanière P, Wallace A, Brown E, Harwood C, Marsden J, Whittaker S. BRAF mutation testing algorithm for vemurafenib treatment in melanoma: recommendations from an expert panel. Br J Dermatol. 2013 Apr;168(4):700-7. doi: 10.1111/bjd.12248. Review. PubMed PMID: 23360189. 6: Sharma A, Shah SR, Illum H, Dowell J. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Drugs. 2012 Dec 3;72(17):2207-22. doi: 10.2165/11640870-000000000-00000. Review. PubMed PMID: 23116250. 7: Jordan EJ, Kelly CM. Vemurafenib for the treatment of melanoma. Expert Opin Pharmacother. 2012 Dec;13(17):2533-43. doi: 10.1517/14656566.2012.737780. Epub 2012 Oct 24. Review. PubMed PMID: 23094782. 8: Bollag G, Tsai J, Zhang J, Zhang C, Ibrahim P, Nolop K, Hirth P. Vemurafenib: the first drug approved for BRAF-mutant cancer. Nat Rev Drug Discov. 2012 Nov;11(11):873-86. doi: 10.1038/nrd3847. Epub 2012 Oct 12. Review. PubMed PMID: 23060265. 9: Keating GM. Vemurafenib: in unresectable or metastatic melanoma. BioDrugs. 2012 Oct 1;26(5):325-34. doi: 10.2165/11209860-000000000-00000. Review. PubMed PMID: 22946753. 10: Boyd KP, Vincent B, Andea A, Conry RM, Hughey LC. Nonmalignant cutaneous findings associated with vemurafenib use in patients with metastatic melanoma. J Am Acad Dermatol. 2012 Dec;67(6):1375-9. doi: 10.1016/j.jaad.2012.06.045. Epub 2012 Aug 30. Review. PubMed PMID: 22940405. |
PubChem Compound | 42611257 |
Last Modified | Nov 11 2021 |
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